molecular formula C19H19N3O B2382616 N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide CAS No. 899990-87-5

N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide

Cat. No.: B2382616
CAS No.: 899990-87-5
M. Wt: 305.381
InChI Key: VFANYWBAAOOIPC-UHFFFAOYSA-N
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Description

“N-(1-ethyl-1H-indol-3-yl)indoline-1-carboxamide” is a compound that belongs to the class of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders in the human body . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .


Synthesis Analysis

Indole derivatives are synthesized through various methods. One such method involves the Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride to yield an intermediate, followed by a dehydration reaction to form phthalhydrazide .


Molecular Structure Analysis

The indole molecule has a benzene ring fused to a pyrrole ring. From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring . The numbering order of the indole molecule is presented in the referenced article .


Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. For instance, the Fischer indole synthesis involves a reaction with phenylhydrazine hydrochloride using methanesulfonic acid . Another reaction involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride .

Future Directions

Indole derivatives have attracted increasing attention in recent years due to their significant role in natural products and drugs . The investigation of novel methods of synthesis and the development of more efficient chemical precursors for generating biologically active structures are areas of ongoing research .

Properties

IUPAC Name

N-(1-ethylindol-3-yl)-2,3-dihydroindole-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-2-21-13-16(15-8-4-6-10-18(15)21)20-19(23)22-12-11-14-7-3-5-9-17(14)22/h3-10,13H,2,11-12H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFANYWBAAOOIPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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